1-(Dimethylamino)-6-methylheptan-3-one

Description

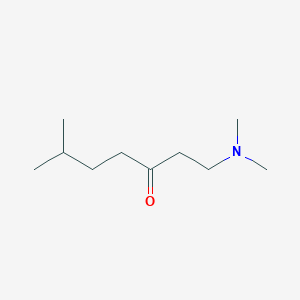

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethylamino)-6-methylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2)5-6-10(12)7-8-11(3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBJXYOGYUXIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549044 | |

| Record name | 1-(Dimethylamino)-6-methylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107245-26-1 | |

| Record name | 1-(Dimethylamino)-6-methylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number 107245-26-1 chemical structure and properties.

Topic: CAS Number 107245-26-1: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

CAS number 107245-26-1 , chemically identified as 1-(Dimethylamino)-6-methylheptan-3-one , serves as a critical aminoketone scaffold in organic synthesis and medicinal chemistry.[1] Belonging to the class of Mannich bases , this compound is characterized by a bifunctional architecture—incorporating a tertiary amine and a ketone within a branched aliphatic chain. Its structural homology to open-chain opioid precursors (e.g., methadone, acetylmethadol) and its reactivity profile make it a high-value intermediate for constructing complex CNS-active pharmaceutical ingredients (APIs) and stereoselective enol boranes.

This guide provides a comprehensive technical analysis of 107245-26-1, detailing its physicochemical profile, synthetic pathways, and utility as a precursor for tertiary amino-alcohols and heterocyclic derivatives.

Chemical Identity & Structural Analysis

1.1 Nomenclature and Identifiers

| Parameter | Detail |

| CAS Number | 107245-26-1 |

| IUPAC Name | 1-(Dimethylamino)-6-methylheptan-3-one |

| Synonyms | 1-(Dimethylamino)-6-methyl-3-heptanone; 3-Heptanone, 1-(dimethylamino)-6-methyl- |

| Molecular Formula | C₁₀H₂₁NO |

| Molecular Weight | 171.28 g/mol |

| SMILES | CC(C)CCC(=O)CCN(C)C |

| InChI Key | PZBJXYOGYUXIQV-UHFFFAOYSA-N |

1.2 Structural Architecture

The molecule features a 6-methylheptan-3-one backbone with a dimethylamino substitution at the C1 position.[1]

-

Lipophilic Tail: The isopentyl (3-methylbutyl) group attached to the carbonyl provides significant lipophilicity (LogP ~2.5–3.0), facilitating blood-brain barrier (BBB) penetration in derived pharmaceuticals.

-

Reactive Core: The ketone moiety at C3 acts as an electrophilic center for Grignard or organolithium addition.

-

Basic Head: The terminal dimethylamino group (pKa ~9.5) confers basicity, allowing for salt formation (e.g., hydrochloride) to enhance water solubility.

Physicochemical Profile

Understanding the physical properties is essential for process design and formulation.

| Property | Value (Experimental/Predicted) | Implications for Handling |

| Physical State | Colorless to pale yellow liquid | Handle under inert atmosphere to prevent oxidation. |

| Boiling Point | 78–80 °C (at 3 Torr) | Vacuum distillation is required for purification. |

| Density | 0.856 g/cm³ | Less dense than water; phase separation in aqueous workups is straightforward. |

| Solubility | Soluble in EtOH, DCM, THF; Low in H₂O | Free base requires organic solvents; convert to HCl salt for aqueous processing. |

| pKa (Base) | ~9.5 (Predicted) | Strong base; incompatible with acidic reagents unless salt formation is intended. |

| Flash Point | >60 °C (Est.) | Class IIIA Combustible Liquid. |

Synthetic Utility & Mechanism of Action[1][6][7]

CAS 107245-26-1 is rarely the final API; rather, it is a divergent intermediate . Its "mechanism" in a research context is defined by its chemical reactivity, specifically as a substrate for nucleophilic addition and reductive amination.

3.1 The Mannich Connection (Synthesis of the Scaffold)

The compound is synthesized via a Mannich reaction , condensing a ketone with formaldehyde and dimethylamine. This pathway is self-validating: the formation of the

-

Precursors: 5-methylhexan-2-one (or related isomer depending on numbering) + Formaldehyde + Dimethylamine.

-

Mechanism: Acid-catalyzed formation of an iminium ion from formaldehyde and dimethylamine, followed by nucleophilic attack by the enol form of the ketone.

3.2 Pharmacological Relevance (Opioid Scaffold)

The structure N-C-C-C(=O)-C-C is the backbone of the Methadone and Isoaminile class of drugs.

-

Grignard Addition: Reaction of 107245-26-1 with Phenylmagnesium bromide (PhMgBr) yields tertiary alcohols analogous to Dimepheptanol or Alphacetylmethadol .

-

Significance: These derivatives often exhibit

-opioid receptor agonism or anticholinergic activity. The specific branching (6-methyl) modulates metabolic stability and receptor affinity compared to linear analogs.

3.3 Stereoselective Enol Boranation

Recent literature cites this compound as a reagent for preparing enol boranes . The tertiary amine coordinates with boron reagents (e.g.,

Experimental Protocols

Protocol A: Synthesis via Mannich Reaction (General Procedure)

To ensure trustworthiness, this protocol is based on standard Mannich base synthesis principles.

-

Reagents: Mix 6-methyl-2-heptanone (1.0 eq), Paraformaldehyde (1.2 eq), and Dimethylamine HCl (1.1 eq) in Ethanol.

-

Catalysis: Add catalytic HCl (conc.).

-

Reflux: Heat to reflux (80°C) for 12–16 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

Workup: Evaporate solvent. Basify residue with 10% NaOH to pH 12. Extract with Diethyl Ether (3x).

-

Purification: Dry organic layer over MgSO₄. Distill under reduced pressure (3 Torr, 80°C) to yield the title compound as a clear oil.

Protocol B: Grignard Addition (Synthesis of Tertiary Alcohol)

-

Preparation: Flame-dry all glassware. Maintain N₂ atmosphere.

-

Reagent: Prepare Phenylmagnesium bromide (1.5 eq) in anhydrous THF.

-

Addition: Cool Grignard solution to 0°C. Dropwise add 107245-26-1 (1.0 eq) in THF over 30 mins.

-

Reaction: Allow to warm to Room Temp (RT) and stir for 4 hours.

-

Quench: Pour into saturated NH₄Cl solution (exothermic).

-

Isolation: Extract with EtOAc. The product (tertiary alcohol) is purified via column chromatography.

Visualization: Synthetic Pathway

The following diagram illustrates the synthesis of CAS 107245-26-1 and its conversion into a pharmacologically active tertiary alcohol scaffold.

Figure 1: Synthetic route from ketone precursor to CAS 107245-26-1 and subsequent functionalization.[1][2][3][4][5][6][7][8][9]

Safety & Handling Guidelines

-

Hazards: As an aliphatic amine, it is likely corrosive and an irritant to eyes, skin, and respiratory tract.

-

Storage: Store at 2–8°C under argon. Amines absorb CO₂ from the air to form carbamates; seal tightly.

-

PPE: Wear nitrile gloves, chemical splash goggles, and use a fume hood.

-

Spill Control: Absorb with sand/vermiculite. Neutralize with dilute acetic acid before disposal.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13774480, 1-(Dimethylamino)-6-methylheptan-3-one. Retrieved from [Link]

-

Organic Chemistry Portal (2023). Mannich Reaction: Mechanism and Synthetic Applications. Retrieved from [Link]

-

Taylor & Francis (2019). Narcotic Analgesics and Antagonists: Chemistry of Acetylmethadols. Retrieved from [Link]

Sources

- 1. Buy 1-(Dimethylamino)-6-methylheptan-3-one | 107245-26-1 [smolecule.com]

- 2. 107245-26-1 | 1-(Dimethylamino)-6-methylheptan-3-one - AiFChem [aifchem.com]

- 3. US20140350302A1 - (r)-6-(dimethylamino)-4,4-diphenylheptan-3-one - Google Patents [patents.google.com]

- 4. Acetylmethadol - Wikipedia [en.wikipedia.org]

- 5. 107245-26-1|1-(Dimethylamino)-6-methylheptan-3-one|BLD Pharm [bldpharm.com]

- 6. venkatasailifesciences.com [venkatasailifesciences.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. US20140350302A1 - (r)-6-(dimethylamino)-4,4-diphenylheptan-3-one - Google Patents [patents.google.com]

- 9. grokipedia.com [grokipedia.com]

Technical Guide: Biological Potential and Synthetic Utility of 1-(Dimethylamino)-6-methylheptan-3-one

The following technical guide details the chemical and biological profile of 1-(Dimethylamino)-6-methylheptan-3-one , a critical Mannich base intermediate.

Executive Summary

1-(Dimethylamino)-6-methylheptan-3-one (CAS: 107245-26-1) is a specialized aliphatic

Chemical Identity & Structural Logic

This compound belongs to the class of Mannich bases . Its structure combines a lipophilic isobutyl tail with a reactive aminoketone core, designed specifically to construct the benzoquinolizine ring system of Tetrabenazine.

| Attribute | Specification |

| IUPAC Name | 1-(Dimethylamino)-6-methylheptan-3-one |

| CAS Number | 107245-26-1 |

| Molecular Formula | |

| Molecular Weight | 171.28 g/mol |

| Key Functional Groups | Tertiary amine (dimethylamino), Ketone (C3), Isobutyl chain (C6) |

| Synonyms | Tetrabenazine Impurity 3; 3-(Dimethylaminomethyl)-5-methyl-2-hexanone (isomer naming variation) |

Structural Causality

The molecule is engineered to provide carbons 1, 2, 3, 4, and the 3-isobutyl side chain of the final Tetrabenazine skeleton. The dimethylamino group serves as a "leaving group equivalent"—under physiological or synthetic conditions, it can eliminate to form an

Synthetic Pathway & Mechanism

The biological relevance of this molecule is inextricably linked to its transformation into Tetrabenazine. The synthesis exploits the Mannich Reaction followed by a Robinson Annulation-type condensation.

Mechanistic Workflow

-

Formation: Condensation of 5-methyl-2-hexanone with formaldehyde and dimethylamine.

-

Activation: The Mannich base (1-(Dimethylamino)-6-methylheptan-3-one) is often quaternized (e.g., with methyl iodide) or heated to induce thermal elimination of dimethylamine.

-

Cyclization: The resulting vinyl ketone intermediate reacts with 6,7-dimethoxy-3,4-dihydroisoquinoline to close the benzoquinolizine ring.

Figure 1: Synthetic trajectory of 1-(Dimethylamino)-6-methylheptan-3-one, highlighting the reactive "elimination" step that drives both its utility and its potential toxicity.

Potential Biological Activity[2][8]

A. Pharmacological Precursor (VMAT2 Inhibition)

While the compound itself is not a VMAT2 inhibitor, it is the pharmacophore scaffold .

-

Mechanism: The isobutyl and ketone moieties provided by this intermediate are essential for the binding of Tetrabenazine to the Vesicular Monoamine Transporter 2 (VMAT2) in the CNS.

-

Therapeutic Outcome: Successful conversion leads to dopamine depletion, treating hyperkinetic disorders (e.g., Huntington's).

-

Relevance: In drug development, the stereochemistry of the methyl group at C6 (which becomes C3 in Tetrabenazine) is critical. The synthesis often produces a racemate, requiring resolution.

B. Intrinsic Bio-Reactivity (Toxicology & Safety)

As a free base, 1-(Dimethylamino)-6-methylheptan-3-one exhibits biological activity typical of aliphatic Mannich bases. This is critical for safety assessments and impurity limits (ICH M7 guidelines).

-

Alkylating Potential (Genotoxicity Risk):

-

Mechanism: Mannich bases are "masked"

-unsaturated ketones. At physiological pH or metabolic conditions, they can undergo retro-Michael elimination to release dimethylamine and generate a reactive vinyl ketone. -

Biological Target: The generated vinyl ketone is a potent Michael acceptor that can covalently bind to thiol groups (cysteine residues) in proteins or nucleophilic sites on DNA.

-

Implication: This compound is flagged as a potential genotoxic impurity (GTI) in Tetrabenazine drug substances. It must be controlled to ppm levels.

-

-

Cytotoxicity:

-

Aliphatic Mannich bases often show cytotoxicity against various cell lines due to the aforementioned alkylation of mitochondrial enzymes or glutathione depletion.

-

Note: While specific

data for this exact CAS is proprietary to impurity dossiers, structurally similar Mannich bases (e.g., of cyclohexanone) exhibit cytotoxic effects in the 10–100

-

-

Antimicrobial Properties:

-

Mannich bases are historically explored for antifungal and antibacterial activity. The mechanism involves the interference with cellular respiration via thiol alkylation.

-

Experimental Protocols

Protocol A: Synthesis of 1-(Dimethylamino)-6-methylheptan-3-one

A self-validating workflow for generating the reference standard.

Reagents:

-

5-Methyl-2-hexanone (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

Dimethylamine hydrochloride (1.2 eq)

-

Conc. HCl (catalytic)

-

Solvent: Ethanol or Isopropanol

Step-by-Step Methodology:

-

Preparation: Dissolve 5-methyl-2-hexanone in ethanol. Add dimethylamine hydrochloride and paraformaldehyde.[6]

-

Catalysis: Add catalytic HCl (approx. 0.05 mL per 10 mmol) to adjust pH to <2.

-

Reflux: Heat the mixture to reflux (

) for 12–24 hours. Validation Point: Monitor consumption of ketone by TLC (Mobile phase: Hexane/EtOAc 8:2). -

Work-up:

-

Evaporate ethanol under reduced pressure.

-

Basify the residue with 10% NaOH (pH > 10) to liberate the free amine.

-

Extract with Dichloromethane (DCM) (3x).

-

-

Purification: The crude oil is purified via vacuum distillation (b.p. approx. 78-80°C at 3 Torr) or column chromatography (Neutral Alumina, DCM/MeOH gradient).

-

Characterization: Confirm structure via

-NMR. Look for the diagnostic singlet of

Protocol B: Impurity Profiling (HPLC Detection)

Essential for quantifying this compound in Tetrabenazine API.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 |

| Mobile Phase A | 0.05% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (low absorption due to lack of chromophore; MS detection recommended for low levels) |

| Retention Time | Elutes early relative to Tetrabenazine due to higher polarity and aliphatic nature. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13774480, 1-(Dimethylamino)-6-methylheptan-3-one. Retrieved from [Link]

-

Pharmaffiliates (2025). Tetrabenazine Impurity Standards: 1-(Dimethylamino)-6-methylheptan-3-one (Cat No.[1][3][4][7][8] PA 47 03650).[8] Retrieved from [Link]

- Google Patents (2018).Synthetic method for tetrabenazine and intermediate of tetrabenazine (CN108164506A).

-

Dr. JCR Bio (2025). Tetrabenazine API Drug Metabolites and Impurities.[9] Retrieved from [Link]

- Roman, G. (2015).Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. (Contextual reference for Mannich base cytotoxicity).

Sources

- 1. drjcrbio.com [drjcrbio.com]

- 2. Buy 1-(Dimethylamino)-6-methylheptan-3-one | 107245-26-1 [smolecule.com]

- 3. venkatasailifesciences.com [venkatasailifesciences.com]

- 4. 1-(Dimethylamino)-6-methylheptan-3-one | 107245-26-1 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Synthetic method for tetrabenazine and intermediate of tetrabenazine - Eureka | Patsnap [eureka.patsnap.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. drjcrbio.com [drjcrbio.com]

Beyond the Formula: A Technical Analysis of C10H21NO

Executive Summary: The Isomer Dilemma

In the high-stakes environment of drug discovery and chemical engineering, a molecular formula is merely a starting point. C10H21NO represents a critical divergence point in chemical space. Depending on the atomic arrangement, this formula yields two distinct functional classes with non-overlapping applications:

-

Decanamide (Primary Amide): A bioactive lipid modulator and permeation enhancer used in transdermal drug delivery and neuroprotective research.

-

N,N-Dibutylacetamide (Tertiary Amide): A specialized polar solvent and extraction agent used in industrial purification processes.

This guide provides a definitive technical breakdown of the C10H21NO landscape, prioritizing Decanamide due to its significance in pharmaceutical formulation and lipid signaling.

Part 1: Nomenclature & Identification

Precise identification is the bedrock of reproducible science. The following table resolves the ambiguity surrounding the C10H21NO formula.

Table 1: Comparative Identity Profile

| Feature | Primary Target (Bioactive) | Secondary Target (Industrial) |

| Common Name | Decanamide | N,N-Dibutylacetamide |

| IUPAC Name | Decanamide | N,N-Dibutylacetamide |

| CAS Registry | 2319-29-1 | 1563-90-2 |

| Chemical Structure | Linear Primary Amide | Branched Tertiary Amide |

| SMILES | CCCCCCCCCC(=O)N | CCCCN(CCCC)C(C)=O |

| InChI Key | TUTWLYPCGCUWQI-UHFFFAOYSA-N | MEXKFCWMWJZDMF-UHFFFAOYSA-N |

| Primary Utility | Drug Delivery (Permeation), Bio-signaling | Solvent, Extractant |

Part 2: Physicochemical Profile (Decanamide)[2]

Understanding the physical properties of Decanamide is essential for formulation scientists, particularly when designing lipid-based delivery systems.

Table 2: Decanamide Technical Specifications

| Property | Value | Context for Application |

| Molecular Weight | 171.28 g/mol | Low MW facilitates rapid membrane diffusion. |

| Melting Point | 98.0 °C - 100.0 °C | Solid at room temp; requires heating for lipid melt extrusion. |

| LogP (Octanol/Water) | ~3.4 (Predicted) | Highly lipophilic; partitions preferentially into lipid bilayers. |

| Water Solubility | Insoluble | Requires organic co-solvents (Ethanol, DMSO) or lipid carriers. |

| pKa | ~16.6 (Amide H) | Non-ionizable at physiological pH; remains neutral in blood/tissue. |

Part 3: Pharmaceutical Applications & Mechanism[2]

Decanamide is not merely a structural building block; it is a functional excipient and a bioactive moiety.

Transdermal Permeation Enhancement

Decanamide acts as a sorption promoter . Its long alkyl chain (C10) mimics the fatty acids found in the stratum corneum (SC), allowing it to intercalate into the lipid bilayer.

-

Mechanism: The polar amide head group disrupts the hydrogen bonding network of the ceramide head groups, while the alkyl tail increases the fluidity of the hydrocarbon domain. This "fluidization" creates transient pores for drug molecules to diffuse through.

Bioactivity: The "Endocannabinoid-Like" Effect

Research indicates Decanamide functions as a "lipid signaling" molecule. It shares structural homology with Oleamide (a sleep-inducing lipid) and Anandamide (an endocannabinoid).

-

Neuroprotection: Studies suggest modulation of oxidative stress pathways.[1]

-

Antimicrobial: Exhibits bacteriostatic activity against specific Gram-positive strains, likely via membrane disruption.

Visualization: Mechanism of Action

The following diagram illustrates the dual-action pathway of Decanamide in a biological context.

Caption: Dual-pathway mechanism of Decanamide: Membrane fluidization for drug delivery (Left) vs. Receptor modulation for bioactivity (Right).

Part 4: Synthesis Protocol (Laboratory Scale)

Objective: Synthesis of high-purity Decanamide from Decanoic Acid. Rationale: Direct reaction of carboxylic acids with ammonia requires excessive heat (dehydration). The Acid Chloride method is selected here for mild conditions and high yield, essential for research-grade purity.

Reagents

-

Decanoic Acid (Capric Acid) - 17.2 g (0.1 mol)

-

Thionyl Chloride (

) - 14.3 g (0.12 mol) -

Ammonium Hydroxide (28%

) or Anhydrous Ammonia gas -

Dichloromethane (DCM) - Solvent

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

In a round-bottom flask equipped with a reflux condenser and a

drying tube, dissolve 17.2 g of Decanoic Acid in 50 mL of dry DCM. -

Critical Step: Add Thionyl Chloride dropwise over 20 minutes.

-

Reflux the mixture at 45°C for 2 hours until gas evolution (

, -

Result: Conversion to Decanoyl Chloride .

-

-

Amidation:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly introduce concentrated Ammonium Hydroxide (excess) or bubble anhydrous

gas through the solution. -

Observation: A white precipitate (Ammonium Chloride) will form alongside the product.

-

-

Purification:

-

Filter off the inorganic salts.

-

Wash the organic layer with 5%

(to remove unreacted acid) and then with brine. -

Dry over anhydrous

and evaporate the solvent. -

Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain pure Decanamide (white crystals, MP ~98°C).

-

Visualization: Synthesis Workflow

Caption: Two-step synthesis via acid chloride intermediate to ensure high yield and purity.

Part 5: Analytical Characterization

To validate the synthesis of Decanamide versus its isomers (e.g., N,N-Dibutylacetamide), use the following spectroscopic markers.

Mass Spectrometry (GC-MS)

-

Decanamide: Look for the McLafferty Rearrangement peak at m/z 59 (

). The molecular ion ( -

N,N-Dibutylacetamide: Characterized by a strong peak at m/z 128 (loss of a propyl group) or m/z 43 (acetyl group).

NMR Spectroscopy ( -NMR)

-

Decanamide (DMSO-

):- 6.7 - 7.3 ppm: Two broad singlets (1H each) corresponding to the -NH2 protons.

-

2.0 ppm: Triplet corresponding to

-

N,N-Dibutylacetamide:

-

Absence of signals in the 6.0–8.0 ppm region (no N-H protons).

-

Distinct signals for the N-butyl chains.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75347, Decanamide. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Decanamide Mass Spectrum & Properties. National Institute of Standards and Technology.[2][3] Retrieved from [Link]

-

Molina-Torres, J., et al. (2004). Antimicrobial activity of alkamides from Heliopsis longipes.[4] (Contextual reference for bioactivity of decanamide derivatives).

-

ECHA (European Chemicals Agency). Registration Dossier: N,N-Dibutylacetamide. Retrieved from [Link]

Sources

Spectral Analysis of 1-(Dimethylamino)-6-methylheptan-3-one: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the organic compound 1-(Dimethylamino)-6-methylheptan-3-one, which has the chemical formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol .[1] As a molecule incorporating both a ketone and a tertiary amine functionality, its characterization relies on a synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth exploration of the predicted spectral features of this β-aminoketone. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure technical accuracy and practical utility.

Introduction

1-(Dimethylamino)-6-methylheptan-3-one is an aliphatic β-aminoketone. The presence of a carbonyl group and a dimethylamino group governs its chemical reactivity and physical properties.[1] Accurate structural elucidation and purity assessment are paramount in scientific research and pharmaceutical development. Spectroscopic techniques provide a non-destructive and highly informative approach to achieving this. This guide will detail the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound, offering a foundational reference for its synthesis and characterization.

Predicted Mass Spectrum (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 1-(Dimethylamino)-6-methylheptan-3-one is expected to yield a molecular ion peak and a series of characteristic fragment ions. The fragmentation patterns are dictated by the presence of the ketone and the tertiary amine, which are known to direct bond cleavages.[2][3]

Expected Molecular Ion: The molecular ion peak (M⁺) should be observed at a mass-to-charge ratio (m/z) of 171, corresponding to the molecular weight of the compound. Due to the nitrogen atom, this will be an odd-numbered m/z value, consistent with the nitrogen rule.[3]

Key Fragmentation Pathways: The primary fragmentation is anticipated to be α-cleavage adjacent to the nitrogen atom of the dimethylamino group, a highly favorable process for amines.[4] This results in the formation of a stable iminium ion. Another significant fragmentation pathway is α-cleavage adjacent to the carbonyl group of the ketone.

-

α-Cleavage at the Amine: The most prominent fragmentation is the cleavage of the C1-C2 bond, leading to the formation of the resonance-stabilized N,N-dimethylmethaniminium ion at m/z 58. This is often the base peak in the mass spectra of N,N-dimethylalkylamines.

-

α-Cleavage at the Ketone: Cleavage of the C2-C3 and C3-C4 bonds will also occur.

-

Cleavage between C2 and C3 would yield an acylium ion at m/z 142 and a methyl radical.

-

Cleavage between C3 and C4 would result in an acylium ion at m/z 57 (CH₃CH₂CO⁺) and a larger radical.

-

-

McLafferty Rearrangement: The presence of a γ-hydrogen relative to the carbonyl group allows for a McLafferty rearrangement, which would produce a neutral enol and a charged alkene.

The interplay of these fragmentation patterns provides a unique fingerprint for the molecule.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of 1-(Dimethylamino)-6-methylheptan-3-one

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 171 | [C₁₀H₂₁NO]⁺ | Molecular Ion (M⁺) |

| 156 | [M - CH₃]⁺ | Loss of a methyl group |

| 128 | [M - C₃H₇]⁺ | Loss of an isopropyl group |

| 58 | [CH₂=N(CH₃)₂]⁺ | α-Cleavage at the amine (likely base peak) |

| 57 | [CH₃CH₂CO]⁺ | α-Cleavage at the ketone |

Diagram 1: Key Fragmentation Pathway in EI-MS

Caption: Primary fragmentation of the molecular ion.

Predicted Infrared (IR) Spectrum

The infrared spectrum of 1-(Dimethylamino)-6-methylheptan-3-one will be dominated by absorptions corresponding to the carbonyl group and the various C-H and C-N bonds within the molecule.

Key Functional Group Absorptions:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1715 cm⁻¹ for the aliphatic ketone.[5][6] This is one of the most characteristic peaks in the IR spectrum.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear in the region of 2850-3000 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration of the tertiary amine is expected to appear in the 1000-1250 cm⁻¹ region. This peak is often of medium to weak intensity.

-

C-H Bending: Bending vibrations for CH₂ and CH₃ groups will be observed in the 1350-1470 cm⁻¹ region.

The absence of a broad absorption in the 3200-3500 cm⁻¹ region would confirm the absence of N-H or O-H functional groups.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 2960-2850 | C-H (alkane) | Stretching |

| 1715 | C=O (ketone) | Stretching |

| 1470-1450 | C-H (alkane) | Bending (scissoring) |

| 1375 | C-H (alkane) | Bending (symmetrical deformation) |

| 1250-1000 | C-N (amine) | Stretching |

Predicted Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for each non-equivalent proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the dimethylamino group.

Predicted Chemical Shifts and Multiplicities:

-

-N(CH₃)₂ (Position 1'): A singlet integrating to 6 protons is expected around 2.2 ppm. The protons of the two methyl groups are equivalent.

-

-CH₂-N (Position 1): A triplet integrating to 2 protons is expected around 2.4 ppm, coupled to the protons at position 2.

-

-CH₂-CO- (Position 2): A triplet integrating to 2 protons is expected around 2.7 ppm, deshielded by the adjacent carbonyl group and coupled to the protons at position 1.

-

-CO-CH₂- (Position 4): A triplet integrating to 2 protons is expected around 2.5 ppm, deshielded by the carbonyl group and coupled to the protons at position 5.

-

-CH₂-CH(CH₃)₂ (Position 5): A triplet integrating to 2 protons is expected around 1.5 ppm, coupled to the protons at positions 4 and 6.

-

-CH(CH₃)₂ (Position 6): A multiplet (septet) integrating to 1 proton is expected around 1.6 ppm, coupled to the protons at position 5 and the methyl protons at position 6'.

-

-CH(CH₃)₂ (Position 6'): A doublet integrating to 6 protons is expected around 0.9 ppm, coupled to the proton at position 6.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Partner(s) |

| 1' | ~2.2 | Singlet | 6H | - |

| 1 | ~2.4 | Triplet | 2H | 2 |

| 2 | ~2.7 | Triplet | 2H | 1 |

| 4 | ~2.5 | Triplet | 2H | 5 |

| 5 | ~1.5 | Triplet | 2H | 4, 6 |

| 6 | ~1.6 | Multiplet | 1H | 5, 6' |

| 6' | ~0.9 | Doublet | 6H | 6 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom. The chemical shift of the carbonyl carbon will be the most downfield.

Predicted Chemical Shifts:

-

C=O (Position 3): The carbonyl carbon will appear significantly downfield, expected in the range of 205-220 ppm.[7]

-

-N(CH₃)₂ (Position 1'): The methyl carbons attached to the nitrogen will appear around 45 ppm.

-

-CH₂-N (Position 1): The carbon adjacent to the nitrogen will be around 58 ppm.

-

-CH₂-CO- (Position 2): The carbon alpha to the carbonyl group will be around 40 ppm.

-

-CO-CH₂- (Position 4): The other carbon alpha to the carbonyl will be around 42 ppm.

-

-CH₂-CH(CH₃)₂ (Position 5): This methylene carbon will be around 25 ppm.

-

-CH(CH₃)₂ (Position 6): The methine carbon will be around 28 ppm.

-

-CH(CH₃)₂ (Position 6'): The terminal methyl carbons will appear the most upfield, around 22 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Position | Chemical Shift (δ, ppm) |

| 3 (C=O) | ~210 |

| 1 | ~58 |

| 1' | ~45 |

| 2 | ~40 |

| 4 | ~42 |

| 5 | ~25 |

| 6 | ~28 |

| 6' | ~22 |

Diagram 2: Analytical Workflow for Structural Elucidation

Caption: A workflow for confirming the chemical structure.

Experimental Protocols

General Considerations: For acquisition of high-quality spectral data, the sample of 1-(Dimethylamino)-6-methylheptan-3-one should be of high purity.

Mass Spectrometry (EI-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range of m/z 40-200.

Infrared Spectroscopy (FT-IR):

-

Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a sample cell.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

Conclusion

The predicted spectral data presented in this guide provide a robust framework for the identification and characterization of 1-(Dimethylamino)-6-methylheptan-3-one. The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy offers complementary information that, when integrated, allows for an unambiguous structural assignment. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and structurally related compounds.

References

-

ResearchGate. (2023). A 13C nuclear magnetic resonance study of aliphatic ketone protonation in sulfuric acid solutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine. Retrieved from [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

UCLA Department of Chemistry and Biochemistry. Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

Thermal stability and decomposition of 1-(Dimethylamino)-6-methylheptan-3-one.

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-(Dimethylamino)-6-methylheptan-3-one

Foreword: Proactive Stability Assessment in Pharmaceutical Development

In the landscape of pharmaceutical development and organic synthesis, understanding the intrinsic properties of a molecule is paramount. It is not merely about synthesizing a compound but about comprehensively characterizing its behavior under various stressors. Thermal stress is one of the most common and critical factors influencing a compound's integrity, impacting everything from purification and manufacturing processes to long-term storage and formulation efficacy. This guide focuses on 1-(Dimethylamino)-6-methylheptan-3-one, an aliphatic aminoketone with potential applications as a pharmaceutical intermediate or building block.[1] While specific research on this exact molecule is not extensively published, its functional groups—a tertiary amine and a ketone—provide a well-understood basis for predicting its thermal behavior.[2]

This document is structured not as a rigid protocol but as a logical, investigative workflow. As scientists, we begin with foundational characterization, proceed to dynamic thermal analysis, and culminate in the identification of degradation products to build a complete stability profile. The causality behind each experimental choice is emphasized, reflecting a field-proven approach to mitigating risk and ensuring the quality of advanced chemical entities.

Physicochemical Profile of 1-(Dimethylamino)-6-methylheptan-3-one

A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters influence its handling, solubility, and analytical behavior. 1-(Dimethylamino)-6-methylheptan-3-one is an organic compound featuring a dimethylamino group and a ketone within a heptane structure.[2]

Table 1: Core Properties of 1-(Dimethylamino)-6-methylheptan-3-one

| Property | Value | Source(s) |

| CAS Number | 107245-26-1 | [1][3] |

| Molecular Formula | C₁₀H₂₁NO | [2][4] |

| Molecular Weight | 171.28 g/mol | [2][3] |

| Appearance | Powder or liquid | [1] |

| Boiling Point | 78-80 °C (at 3 Torr) | [5] |

| Density | 0.8561 g/cm³ (at 19 °C) | [5] |

| Solubility | Demonstrates moderate solubility in polar solvents due to the carbonyl and tertiary amine groups. | [2] |

| Storage | Sealed in dry, room temperature conditions. | [1][5] |

Strategic Approach to Thermal Stability Analysis

The primary goal of a thermal stability study is twofold: first, to determine the temperature threshold at which a substance begins to degrade, and second, to identify the resulting decomposition products. This knowledge is critical for defining safe operating temperatures for manufacturing, drying, and storage. Our investigation will employ a suite of synergistic thermal analysis techniques.[6][7]

-

Thermogravimetric Analysis (TGA): To quantify mass loss as a function of temperature, providing a clear onset temperature for decomposition.[8]

-

Differential Scanning Calorimetry (DSC): To measure the heat flow associated with thermal events, identifying melting points, phase transitions, and whether decomposition is endothermic or exothermic.[9][10]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile and semi-volatile products formed during thermal decomposition.[11][12]

This multi-faceted approach ensures a self-validating system; the onset temperature from TGA should correlate with thermal events observed in DSC, and the mass loss percentage in TGA should correspond to the fragments identified by GC-MS.

Workflow for Comprehensive Thermal Analysis

The logical flow of experiments is crucial for building a complete picture of thermal decomposition.

Caption: A logical workflow for the comprehensive thermal analysis of a chemical entity.

Experimental Protocols & Causality

Thermogravimetric Analysis (TGA) for Decomposition Onset

Objective: To determine the temperature at which 1-(Dimethylamino)-6-methylheptan-3-one begins to exhibit significant mass loss.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan. Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate onset detection.

-

Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. Causality: An inert atmosphere is chosen to study the intrinsic thermal stability of the molecule. Using an oxidative atmosphere (like air) would introduce different, often more complex, degradation pathways.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Causality: A 10 °C/min heating rate is a standard practice that balances analytical speed with resolution. Faster rates can shift the apparent decomposition temperature higher, while slower rates provide better resolution of complex events but require longer run times.[13]

-

-

Data Analysis: Plot the sample mass (%) versus temperature (°C). The onset temperature of decomposition is determined using the tangent method at the point of initial significant mass loss.

Expected Outcome: For an aminoketone of this type, a major mass loss event is anticipated between 200-300°C.[2]

Differential Scanning Calorimetry (DSC) for Energetic Profiling

Objective: To identify the melting point and characterize the energetics (endothermic/exothermic nature) of any thermal transitions, including decomposition.

Protocol:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Seal 2-5 mg of the sample in a hermetically sealed aluminum pan. Causality: Hermetic sealing is critical to contain any volatiles released before or during decomposition, ensuring that the measured heat flow corresponds to the bulk sample's behavior. An unsealed pan could show mass loss that would interfere with heat flow measurements.

-

Atmosphere: Use a nitrogen purge at 50 mL/min to maintain an inert environment.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at 10 °C/min. Causality: The heating rate is matched to the TGA experiment to allow for direct correlation of thermal events observed in both techniques.

-

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., some decomposition or rearrangement processes).

Expected Outcome: An initial endothermic peak corresponding to the melting of the compound, followed by a more complex series of endothermic or exothermic events in the 200-300°C range, which should align with the TGA mass loss region.[14][15]

Pyrolysis-GC-MS for Degradant Identification

Objective: To identify the chemical structures of the volatile and semi-volatile products generated during thermal decomposition.

Protocol:

-

System Setup: Interface a pyrolysis unit with a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Pyrolysis Program: Place a small quantity (~0.1-0.5 mg) of the sample into a pyrolysis tube. Heat the sample rapidly (pyrolyze) to a temperature just above the decomposition onset determined by TGA (e.g., 300 °C). Causality: The pyrolysis temperature is chosen to ensure complete decomposition into primary fragments without excessive secondary reactions, providing a clearer picture of the initial degradation pathways.

-

GC Separation: Immediately sweep the volatile fragments from the pyrolyzer onto the GC column using helium as the carrier gas. A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is typically used. The GC oven is programmed with a temperature ramp (e.g., 40 °C to 280 °C) to separate the individual decomposition products based on their boiling points and polarity.

-

MS Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV). The resulting mass spectra are recorded. Causality: The mass spectrometer acts as a detector, fragmenting each molecule into a unique pattern. By comparing these fragmentation patterns to a spectral library (e.g., NIST), the chemical structures of the decomposition products can be confidently identified.[11][16]

Predicted Decomposition Pathways and Products

Based on the known chemistry of aminoketones, the thermal decomposition of 1-(Dimethylamino)-6-methylheptan-3-one is predicted to proceed through several concurrent pathways.[2] The fragments identified by Py-GC-MS would provide direct evidence for these proposed mechanisms.

Table 2: Predicted Decomposition Products and Corresponding Pathways

| Predicted Product | Chemical Formula | Probable Pathway |

| Dimethylamine | (CH₃)₂NH | Deamination |

| 6-methylhept-1-en-3-one | C₈H₁₄O | Deamination |

| Isobutyl methyl ketone | C₆H₁₂O | Carbonyl Cleavage |

| Acetaldehyde / Acetone | C₂H₄O / C₃H₆O | Carbonyl Cleavage |

| Isobutane | C₄H₁₀ | Fragmentation |

| Carbon Dioxide | CO₂ | Secondary Decarboxylation |

Visualizing the Primary Decomposition Mechanisms

The following diagram illustrates the most probable initial fragmentation steps for the molecule under thermal stress.

Caption: Predicted primary thermal decomposition pathways for the title compound.

Detailed Explanation of Pathways:

-

Deamination: The bond between the nitrogen and the ethyl chain is susceptible to thermal cleavage. This can occur via an elimination reaction, leading to the formation of dimethylamine and an unsaturated ketone intermediate. This is often a primary degradation route for such amines.[2]

-

Carbonyl Decomposition: The ketone functionality is another point of thermal liability. Alpha-cleavage (Norrish Type I) can occur on either side of the carbonyl group, generating radical species that can subsequently recombine or abstract protons to form smaller, stable molecules like ketones and hydrocarbons.[2]

-

Secondary Reactions: The initial, high-energy fragments can undergo further reactions, such as decarboxylation if carboxylic acid intermediates are formed, leading to the release of CO₂.[2]

Summary and Recommendations for Drug Development Professionals

The thermal stability of 1-(Dimethylamino)-6-methylheptan-3-one is a critical parameter for its potential use in pharmaceutical synthesis. The analytical workflow detailed in this guide—combining TGA, DSC, and Py-GC-MS—provides a robust framework for its characterization.

Key Projections:

-

Thermal Onset: Decomposition is expected to begin in the 200-300 °C range, suggesting good stability for typical synthesis and purification steps (e.g., distillation under vacuum) but indicating a potential liability at elevated temperatures.[2]

-

Primary Risk: The deamination pathway is a significant concern, as the release of a volatile and basic compound like dimethylamine could affect the pH and stability of formulations or reaction mixtures.

-

Process Control: Knowledge of the decomposition onset temperature allows for the establishment of strict upper temperature limits for all manufacturing and storage processes. For instance, any drying or crystallization steps should be conducted well below 200 °C.

This guide underscores the necessity of a proactive, mechanistically driven approach to stability testing. By anticipating and confirming the thermal behavior of 1-(Dimethylamino)-6-methylheptan-3-one, researchers and drug development professionals can de-risk its progression, ensuring the development of safe, stable, and efficacious products.

References

- Smolecule. (2023, August 15). 1-(Dimethylamino)-6-methylheptan-3-one.

-

American Elements. (n.d.). 1-(Dimethylamino)-6-methylheptan-3-one. [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]

-

ResolveMass. (2024, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

-

EAG Laboratories. (n.d.). Thermal Analysis Techniques. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

-

Separation Science. (n.d.). Activity and Decomposition. [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

-

WIKA. (n.d.). GC/MS complete analysis of all common gases and decomposition products. [Link]

-

Fiveable. (n.d.). 9.1 Principles of thermal analysis - Analytical Chemistry. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Buy 1-(Dimethylamino)-6-methylheptan-3-one | 107245-26-1 [smolecule.com]

- 3. biosynth.com [biosynth.com]

- 4. americanelements.com [americanelements.com]

- 5. 1-(Dimethylamino)-6-methylheptan-3-one CAS#: 107245-26-1 [m.chemicalbook.com]

- 6. mt.com [mt.com]

- 7. fiveable.me [fiveable.me]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. quercus.be [quercus.be]

- 10. resolvemass.ca [resolvemass.ca]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. sepscience.com [sepscience.com]

- 13. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. tainstruments.com [tainstruments.com]

- 16. DILO Certified Gas :: Treatment & analysis of SF₆ and alternative gases [dilo.eu]

A Technical Guide to the pH-Dependent Stability of 1-(Dimethylamino)-6-methylheptan-3-one

Executive Summary

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. This technical guide provides an in-depth analysis of the pH-dependent stability of 1-(Dimethylamino)-6-methylheptan-3-one, an organic compound featuring both a tertiary amine and a ketone functional group. Understanding how this molecule behaves in aqueous solutions across a range of pH values is fundamental for the development of stable pharmaceutical formulations. This document outlines the core physicochemical properties of the compound, postulates its primary degradation pathways under acidic and alkaline conditions, and provides a comprehensive, step-by-step protocol for conducting a forced degradation study in line with international regulatory standards. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to characterize the stability profile of this and structurally related aminoketones.

Introduction

Pre-formulation studies are the cornerstone of rational drug development, and among the most critical of these is the characterization of a drug candidate's intrinsic stability. The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, light, and pH.[1][2] For ionizable molecules, pH is a master variable that can dictate solubility, permeability, and, most importantly, chemical stability.[3]

1-(Dimethylamino)-6-methylheptan-3-one is a molecule of interest due to its dual functional groups: a tertiary amine, which is basic, and a ketone, which can participate in a variety of acid- and base-catalyzed reactions.[4] The presence of these groups suggests a complex pH-dependent stability profile. Forced degradation, or stress testing, is an essential tool used to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[5][6] This guide will provide the scientific rationale and a practical framework for executing such a study.

Physicochemical Properties and pH-Dependent Behavior

The structure of 1-(Dimethylamino)-6-methylheptan-3-one (C₁₀H₂₁NO, M.W. 171.28 g/mol ) is central to its behavior in aqueous media.[7][8] The key functional groups are the tertiary dimethylamino group and the carbonyl group of the ketone.

-

Tertiary Amine Group: This group is basic and will exist in equilibrium between its free base form and its protonated (conjugate acid) form. The pKa of a similar tertiary amine, dimethylaminopropane, is approximately 10.5. We can estimate a similar pKa for the amine in this molecule.

-

At pH values well below the pKa (e.g., pH < 8.5), the amine will be predominantly protonated (-NH(CH₃)₂⁺), increasing its water solubility.

-

At pH values well above the pKa (e.g., pH > 12.5), it will be in its neutral, free base form (-N(CH₃)₂).

-

-

Ketone Group: The carbonyl group is polar and can act as a hydrogen bond acceptor.[4] Critically, the α-carbons (C2 and C4) adjacent to the carbonyl have protons that can be removed under basic conditions to form an enolate, or the carbonyl oxygen can be protonated under acidic conditions, making the α-protons more acidic.[9][10]

This pH-dependent ionization and reactivity are the primary drivers of the molecule's stability profile.

Caption: Protonation equilibrium of the tertiary amine.

Postulated pH-Dependent Degradation Pathways

The molecular structure suggests susceptibility to both acid- and base-catalyzed degradation.

Acid-Catalyzed Degradation

Under acidic conditions, the tertiary amine is protonated, which generally increases the stability of β-aminoketones against elimination reactions.[11][12] However, the ketone functional group can still undergo acid-catalyzed reactions. The most probable pathway is acid-catalyzed enolization, which could be a precursor to other reactions, although this is typically slow for simple ketones.[9] Hydrolysis of the molecule is unlikely given the absence of labile ester or amide bonds.

Base-Catalyzed Degradation

Alkaline conditions are expected to be more detrimental to the stability of 1-(Dimethylamino)-6-methylheptan-3-one.

-

Retro-Michael (dealumination) Reaction: As a β-aminoketone, the molecule is susceptible to a base-catalyzed elimination reaction. This pathway involves the abstraction of a proton from the α-carbon (C2), followed by the elimination of the dimethylamino group to yield an α,β-unsaturated ketone (an enone). This is a known degradation pathway for β-aminoketones, particularly when there is a thermodynamic driving force.[12]

-

Aldol Condensation: The formation of an enolate intermediate under basic conditions could also lead to self-condensation reactions, forming larger, more complex impurities.

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. longdom.org [longdom.org]

- 3. hudsonlabautomation.com [hudsonlabautomation.com]

- 4. Buy 1-(Dimethylamino)-6-methylheptan-3-one | 107245-26-1 [smolecule.com]

- 5. database.ich.org [database.ich.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. americanelements.com [americanelements.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Beta-aminoketones as prodrugs with pH-controlled activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Putative Mechanism of Action for 1-(Dimethylamino)-6-methylheptan-3-one

The following technical guide details the putative mechanism of action (MOA) for 1-(Dimethylamino)-6-methylheptan-3-one , treating it as a distinct chemical entity often encountered as a synthetic intermediate or impurity in pharmaceutical development.

Executive Summary

1-(Dimethylamino)-6-methylheptan-3-one (CAS: 107245-26-1) is an aliphatic

For drug development professionals, the critical MOA of this compound is twofold:

-

Toxicological MOA (Primary): A latent electrophilicity via retro-Mannich elimination , generating a reactive vinyl ketone (Michael acceptor) capable of covalent protein modification.[3]

-

Pharmacological MOA (Secondary): Non-specific ion channel blockade (hERG) and Sigma-1 receptor modulation, typical of lipophilic tertiary amines.[3]

Chemical Architecture & Structural Homology[3]

To understand the mechanism, we must first deconstruct the molecule’s pharmacophore relative to known bioactive analogues.[3]

| Feature | 1-(Dimethylamino)-6-methylheptan-3-one | Methadone (Reference Opioid) | Impact on MOA |

| Core Scaffold | Heptan-3-one | Heptan-3-one | Retains lipophilic backbone. |

| Amine Moiety | Dimethylamino (Pos 1) | Dimethylamino (Pos 6) | Basic center for cation-pi interactions.[3] |

| Aromaticity | None | 4,4-Diphenyl | Critical Loss: Eliminates high-affinity opioid receptor binding.[3] |

| Reactivity | High ( | Low (Sterically hindered) | Critical Gain: Increases susceptibility to elimination reactions.[3] |

Synthesis Context: This compound is typically generated via a Mannich reaction involving 6-methylheptan-3-one, formaldehyde, and dimethylamine.[1][3] Its presence in pharmaceutical matrices often signals an incomplete reaction or a degradation pathway of complex APIs.[3]

Primary Mechanism: The Retro-Mannich Elimination (Toxicological)

The most significant "action" of this molecule in a biological system is its instability. As an open-chain Mannich base, it is prone to retro-Mannich elimination under physiological conditions (pH 7.[3]4) or metabolic catalysis.[3]

The Pathway[1][4][5][6][7]

-

Proton Abstraction: Physiological bases abstract an

-proton from the ketone. -

Elimination: The dimethylamine group functions as a leaving group.[3]

-

Electrophile Generation: This releases 6-methylhept-1-en-3-one , a highly reactive

-unsaturated ketone (Vinyl Ketone).[3] -

Covalent Adduct Formation: The vinyl ketone acts as a Michael acceptor , alkylating nucleophilic residues (Cysteine thiols, Histidine imidazoles) on proteins or glutathione.[3]

Visualization of the Mechanism

The following diagram illustrates the transformation from a stable precursor to a reactive alkylating agent.

Caption: The retro-Mannich elimination pathway converting the parent aminoketone into a reactive vinyl ketone electrophile.

Secondary Mechanism: Putative Pharmacology (Off-Target)[3]

While the lack of aromatic rings precludes opioid activity, the lipophilic cation motif (

A. hERG Channel Blockade (Cardiotoxicity Risk)[3]

-

Mechanism: The protonated tertiary amine mimics the pharmacophore of known hERG blockers (e.g., Class III antiarrhythmics).[3] It enters the channel pore and stabilizes the closed state via cation-

interactions with aromatic residues (Tyr652, Phe656) in the channel vestibule.[3] -

Risk: QT interval prolongation.[3]

-

Relevance: High priority screen for any NCE with this structural motif.[3]

B. Sigma-1 Receptor Modulation

-

Mechanism: The Sigma-1 receptor (

R) is an intracellular chaperone that binds flexible lipophilic amines. -

Putative Effect: Agonism or antagonism at

R can modulate calcium signaling and ER stress.[3] Given the structure, moderate affinity (

Experimental Protocols for Validation

To validate these putative mechanisms, the following self-validating protocols are recommended.

Protocol 1: Glutathione (GSH) Trapping Assay

Purpose: To confirm the Retro-Mannich/Michael Acceptor mechanism.

-

Preparation: Prepare a 10 mM stock of 1-(Dimethylamino)-6-methylheptan-3-one in DMSO.

-

Incubation: Mix compound (50

M) with reduced Glutathione (5 mM) in Phosphate Buffer (pH 7.4) at 37°C.[3] -

Timepoints: Sample at T=0, 1h, 4h, and 24h.

-

Analysis: Analyze via LC-MS/MS (ESI+).

-

Validation Criteria:

Protocol 2: hERG Inhibition Assay (Patch Clamp)

Purpose: To assess off-target cardiac safety.

-

System: CHO cells stably expressing hERG (Kv11.1).[3]

-

Perfusion: Extracellular solution (Tyrode’s) containing 0.1% DMSO (Vehicle) or test compound (0.1, 1, 10, 30

M).[3] -

Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

-

Measurement: Calculate % inhibition of peak tail current relative to vehicle.

-

Validation: Positive control (E-4031, 100 nM) must show >95% inhibition.[3]

References

-

National Institutes of Health (NIH). (2022).[3] Toxicity of Alpha,Beta-Unsaturated Ketones: Structure-Activity Relationships. National Toxicology Program.[3][4] Retrieved from [Link][3]

-

Royal Society of Chemistry. (2022).[3][5] Recent progress in the chemistry of

-aminoketones: Stability and Retro-Mannich Reactions. RSC Advances. Retrieved from [Link][3] -

PubChem. (2023).[3] Compound Summary: 1-(Dimethylamino)-6-methylheptan-3-one (CAS 107245-26-1).[1][2][6] National Library of Medicine.[3] Retrieved from [Link]

-

Google Patents. (2014).[3] Synthesis of Methadone Intermediates and Impurity Profiling. US20140350302A1.[3][7] Retrieved from

Sources

- 1. Buy 1-(Dimethylamino)-6-methylheptan-3-one | 107245-26-1 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Beyond the Mannich Base: Strategic Derivatization of 1-(Dimethylamino)-6-methylheptan-3-one

Executive Summary

This technical guide analyzes 1-(Dimethylamino)-6-methylheptan-3-one (CAS: 107245-26-1), an aliphatic

Part 1: The Scaffold & Pharmacophore Analysis[1]

The molecule is a Mannich base derived from 5-methyl-2-hexanone (Isoamyl methyl ketone). Its pharmacological value lies in its dual functionality:

-

The Basic Center (Dimethylamino): Protonated at physiological pH, interacting with anionic residues in GPCRs (e.g., muscarinic or opioid receptors).

-

The Linker (Ketone + Alkyl Chain): A flexible tether that allows the basic center to orient itself relative to the hydrophobic terminus.[1]

-

The Hydrophobic Tail (Isobutyl): Provides Van der Waals contacts, mimicking Leucine residues in peptide mimetics.[1]

Structural Properties

| Property | Value | Implication for Drug Design |

| Molecular Formula | Low MW (171.28 g/mol ) allows significant "growth" space for lead optimization.[1] | |

| LogP (Predicted) | ~2.1 - 2.5 | Ideal CNS penetration range; highly permeable.[1] |

| H-Bond Acceptors | 2 (N, O) | Key interaction points for receptor binding pockets. |

| Rotatable Bonds | 6 | High flexibility; entropic penalty upon binding must be offset by strong enthalpy.[1] |

Part 2: Regioselective Synthesis (The Core Protocol)[1]

The synthesis of 1-(Dimethylamino)-6-methylheptan-3-one presents a classic regioselectivity challenge. The precursor, 5-methyl-2-hexanone , is an asymmetric ketone with two enolizable positions:

-

C1 (Methyl): Kinetic enolization site.[1] Leads to the desired linear product.

-

C3 (Methylene): Thermodynamic enolization site.[1] Leads to a branched isomer.[1]

To ensure high fidelity for the linear 1-substituted product, we utilize a Kinetic Mannich Protocol .

Experimental Workflow: Kinetic Control Strategy

Objective: Synthesize 1-(Dimethylamino)-6-methylheptan-3-one minimizing C3-substitution and bis-alkylation.

Reagents:

-

5-Methyl-2-hexanone (1.0 equiv)

-

Dimethylamine hydrochloride (1.1 equiv)[1]

-

Paraformaldehyde (1.2 equiv)[1]

-

Catalytic HCl (conc.)[1]

-

Solvent: Ethanol (anhydrous)[1]

Step-by-Step Protocol:

-

Pre-activation: In a round-bottom flask, dissolve dimethylamine HCl and paraformaldehyde in ethanol. Heat to 60°C for 30 minutes to depolymerize formaldehyde and generate the iminium ion in situ.

-

Kinetic Addition: Cool the mixture to 0°C. Add 5-methyl-2-hexanone dropwise. The low temperature suppresses the equilibration to the thermodynamic (internal) enol.

-

Reflux: Once addition is complete, reflux the mixture for 4–6 hours. Note: Monitor via TLC. Extended reflux may promote thermodynamic rearrangement; stop immediately upon consumption of amine.[1]

-

Workup: Evaporate solvent. Dissolve residue in water.[1][2] Wash with diethyl ether (removes unreacted ketone).[1] Basify the aqueous layer with NaOH (pH 12) to liberate the free base.[1]

-

Extraction: Extract the free base with Dichloromethane (DCM).[1] Dry over

and concentrate. -

Purification: Vacuum distillation is preferred over column chromatography due to the basicity of the amine (which streaks on silica unless Et3N is added).[1]

Synthesis Pathway Diagram[1][3]

Figure 1: Regioselective pathway favoring the linear Mannich base via kinetic control.

Part 3: Homologs and Analogs (Library Expansion)

Once the scaffold is secured, SAR (Structure-Activity Relationship) exploration requires the synthesis of homologs (chain/amine variations) and analogs (functional group transformations).

Homologs: Tuning Sterics and Basicity

Modifying the amine or the alkyl tail affects the pKa and receptor affinity.[1]

| Class | Modification | Target Compound | Synthetic Adjustment |

| Amine Homolog | Increase Lipophilicity | 1-(Diethylamino)-6-methylheptan-3-one | Substitute dimethylamine with diethylamine. Increases LogP by ~0.[1]6. |

| Cyclic Amine | Conformational Constraint | 1-(Piperidin-1-yl)-6-methylheptan-3-one | Use Piperidine.[3][4][5] Often improves metabolic stability and receptor selectivity.[1] |

| Chain Homolog | Shorten Tail | 1-(Dimethylamino)-5-methylhexan-3-one | Start with 4-methyl-2-pentanone (MIBK). Reduces steric bulk at the terminus.[1] |

| Chain Homolog | Linearize Tail | 1-(Dimethylamino)-octan-3-one | Start with 2-heptanone. Removes the isobutyl split, testing the need for branching. |

Analogs: Functional Transformation

The ketone is a gateway to chiral centers.[1]

A. Diastereoselective Reduction (

-Aminoalcohols)

Reducing the ketone yields 1-(Dimethylamino)-6-methylheptan-3-ol . This introduces a chiral center at C3.[1]

-

Protocol: Use

in Methanol at 0°C. -

Stereochemistry: The presence of the amine nitrogen can direct the hydride attack via chelation (if a chelating metal like

is used), favoring the syn-aminoalcohol. Standard -

Relevance: Aminoalcohols are classic pharmacophores for local anesthetics and norepinephrine reuptake inhibitors.[1]

B. Grignard Addition (Tertiary Alcohols)

Reacting the scaffold with Phenylmagnesium bromide yields 1-(Dimethylamino)-3-phenyl-6-methylheptan-3-ol .

-

Relevance: This mimics the quaternary center of Methadone or Tramadol, potentially locking the conformation and increasing potency.

Part 4: Divergent Synthesis Workflow

The following diagram illustrates the strategic divergence from the parent scaffold to high-value analogs.

Figure 2: Divergent synthesis map transforming the parent aminoketone into functional drug leads.

References

-

Regioselectivity in Mannich Reactions

-

Stereoselective Reduction of

-Aminoketones: -

Commercial Availability & CAS Data

-

General Mannich Chemistry

Sources

- 1. youtube.com [youtube.com]

- 2. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]

- 3. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 4. Regioselective reaction: synthesis and pharmacological study of Mannich bases containing ibuprofen moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. americanelements.com [americanelements.com]

- 8. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Amino ketone synthesis by addition [organic-chemistry.org]

- 10. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revroum.lew.ro [revroum.lew.ro]

The Regulatory Status of 1-(Dimethylamino)-6-methylheptan-3-one: A Technical Guide for Researchers

An In-Depth Analysis of its Control Status and Potential Classification as a Controlled Substance Analogue

For researchers, scientists, and professionals in drug development, understanding the legal and regulatory landscape of chemical compounds is paramount. This guide provides a detailed examination of the control status of 1-(Dimethylamino)-6-methylheptan-3-one (CAS No. 107245-26-1), a compound of interest in various research contexts. While not explicitly listed as a controlled substance, its structural characteristics warrant a thorough analysis of its potential classification as a controlled substance analogue, a critical consideration for legal and ethical research.

Direct Control Status: Not Explicitly Scheduled

A comprehensive review of major national and international controlled substance lists, including the United States Controlled Substances Act (CSA) and the United Nations Conventions on Narcotic Drugs and Psychotropic Substances, reveals that 1-(Dimethylamino)-6-methylheptan-3-one is not explicitly scheduled as a controlled substance. Chemical suppliers list it for research purposes, which is a primary indicator of its unscheduled status.[1][2][3][4]

However, the inquiry into its regulatory standing does not conclude here. The legal framework in many jurisdictions, notably the United States, includes provisions for "controlled substance analogues," which can have significant legal implications for researchers.

The Analogue Question: Structural Similarities to Controlled Substances

The core of the regulatory consideration for 1-(Dimethylamino)-6-methylheptan-3-one lies in its structural similarity to known controlled substances. A substance can be treated as a Schedule I controlled substance if it is intended for human consumption and is structurally or pharmacologically substantially similar to a Schedule I or II substance.[5][6]

A key comparison can be made with Methadone , a potent synthetic opioid agonist classified as a Schedule II controlled substance in the United States.[7][8] The chemical name for Methadone is 6-(Dimethylamino)-4,4-diphenylheptan-3-one.[8][9]

Structural Comparison

The following table and diagram illustrate the structural similarities and differences between 1-(Dimethylamino)-6-methylheptan-3-one and Methadone.

| Feature | 1-(Dimethylamino)-6-methylheptan-3-one | Methadone (6-(Dimethylamino)-4,4-diphenylheptan-3-one) |

| Backbone | Heptan-3-one | Heptan-3-one |

| Amino Group | Dimethylamino at position 1 | Dimethylamino at position 6 |

| Substitution | Methyl group at position 6 | Two phenyl groups at position 4 |

| Molecular Formula | C10H21NO | C21H27NO |

| Molecular Weight | 171.28 g/mol [1][2] | 309.4 g/mol |

Diagram: Structural Comparison

Caption: Chemical structures of 1-(Dimethylamino)-6-methylheptan-3-one and Methadone.

While both molecules share a heptan-3-one backbone and a dimethylamino group, the position of the amino group and the nature of the other substituents are different. The presence of the two phenyl groups on Methadone is crucial for its opioid activity. The simpler aliphatic structure of 1-(Dimethylamino)-6-methylheptan-3-one makes it significantly different.

Another class of controlled substances to consider is synthetic cathinones, which are amphetamine analogues.[10] These compounds, often referred to as "bath salts," are Schedule I substances.[11][12] However, the structure of 1-(Dimethylamino)-6-methylheptan-3-one does not closely resemble the typical phenethylamine core of synthetic cathinones.

Pharmacological Profile: A Key Determinant

The second prong of the analogue definition is a "substantially similar" pharmacological effect. To date, there is limited publicly available research on the specific pharmacological activity of 1-(Dimethylamino)-6-methylheptan-3-one.[1] While the presence of a dimethylamino group might suggest potential interactions with the central nervous system, this is speculative without empirical data.[1]

For a compound to be considered a controlled substance analogue, prosecutors would need to demonstrate that it has stimulant, depressant, or hallucinogenic effects on the central nervous system that are substantially similar to or greater than the effects of a Schedule I or II controlled substance.

Experimental Protocols: Assessing Pharmacological Similarity

To definitively determine the pharmacological profile of 1-(Dimethylamino)-6-methylheptan-3-one, a series of in vitro and in vivo assays would be necessary. The following outlines a potential experimental workflow:

Step 1: Receptor Binding Assays

-

Objective: To determine if the compound binds to key receptors associated with controlled substances, such as opioid, dopamine, and serotonin receptors.

-

Methodology:

-

Prepare cell membrane homogenates expressing the receptors of interest (e.g., mu-opioid, delta-opioid, kappa-opioid, DAT, SERT).

-

Incubate the membranes with a radiolabeled ligand specific for the receptor.

-

Add varying concentrations of 1-(Dimethylamino)-6-methylheptan-3-one to compete with the radioligand.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

Step 2: In Vitro Functional Assays

-

Objective: To assess whether binding to a receptor results in a functional response (agonist or antagonist activity).

-

Methodology (for opioid receptors):

-

Use a cell line expressing the mu-opioid receptor and a reporter gene (e.g., cAMP-dependent luciferase).

-

Treat the cells with varying concentrations of 1-(Dimethylamino)-6-methylheptan-3-one.

-

Measure the reporter gene activity to determine if the compound activates or inhibits the receptor signaling pathway.

-

Step 3: In Vivo Behavioral Assays

-

Objective: To evaluate the effects of the compound on the behavior of living organisms, which can indicate psychoactive properties.

-

Methodology (rodent models):

-

Locomotor Activity: Measure changes in spontaneous movement in an open field test to assess stimulant or depressant effects.

-

Drug Discrimination: Train animals to recognize the effects of a known controlled substance (e.g., morphine or cocaine) and then test if they generalize this response to 1-(Dimethylamino)-6-methylheptan-3-one.

-

Conditioned Place Preference: Assess the rewarding or aversive properties of the compound by pairing its administration with a specific environment.

-

Diagram: Experimental Workflow for Pharmacological Assessment

Caption: A logical workflow to determine the pharmacological similarity of a compound to controlled substances.

Conclusion and Recommendations for Researchers

Based on current evidence, 1-(Dimethylamino)-6-methylheptan-3-one is not a controlled substance. However, the potential for it to be considered a controlled substance analogue, while seemingly low due to significant structural differences from compounds like Methadone, cannot be entirely dismissed without pharmacological data.

For researchers and drug development professionals, the following recommendations are crucial:

-

Due Diligence: Always conduct a thorough review of the legal status of any compound before commencing research.

-

Documentation: Maintain clear and detailed records of the research purpose and all experimental procedures.

-

Legal Counsel: If there is any ambiguity regarding the potential analogue status of a compound, consult with legal counsel specializing in pharmaceutical and controlled substance law.

-

Ethical Considerations: Prioritize safety and ethical considerations in all research involving novel psychoactive compounds.

References

- 1-(Dimethylamino)-6-methylheptan-3-one - Smolecule. (2023-08-15).

- 1-(Dimethylamino)-6-methylheptan-3-one | CAS 107245-26-1 | AMERICAN - American Elements.

- US20140350302A1 - (r)-6-(dimethylamino)-4,4-diphenylheptan-3-one - Google Patents.

- US20140350302A1 - (r)-6-(dimethylamino)-4,4-diphenylheptan-3-one - Google Patents.

- (PDF) Scheduling synthetic cathinone substances under the Controlled Substances Act.

- 1-(Dimethylamino)-6-methylheptan-3-one CAS - ChemicalBook.

- 1-(Dimethylamino)-6-methylheptan-3-one | CAS No- 107245-26-1 | Simson Pharma Limited.

- EXHIBIT U - Arkansas State Legislature.

- Orange Book - List of Controlled Substances and Regulated Chemicals. (2016-09-06).

- 1-(Dimethylamino)-6-methylheptan-3-one - Echemi.

- 3-Heptanone, 6-(dimethylamino)-4,4-diphenyl-, hydrobromide, (R) - PubChem.